

# Physicochemical properties of 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid

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## Compound of Interest

**Compound Name:** 8-chloro-2-(2-furyl)quinoline-4-carboxylic Acid

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An In-depth Technical Guide to the Physicochemical Properties of **8-chloro-2-(2-furyl)quinoline-4-carboxylic acid**

## Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of **8-chloro-2-(2-furyl)quinoline-4-carboxylic acid**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore present in numerous therapeutic agents.<sup>[1][2]</sup> This document outlines plausible synthetic routes, methods for structural elucidation, and a detailed examination of key physicochemical parameters including solubility, acidity (pKa), and lipophilicity (LogP). By integrating theoretical principles with detailed experimental protocols, this guide serves as an essential resource for scientists engaged in the synthesis, characterization, and formulation of this compound and its derivatives.

## Introduction and Molecular Structure

Quinoline derivatives are a prominent class of N-heterocyclic compounds with extensive applications in medicinal and industrial chemistry.<sup>[3]</sup> The quinoline-4-carboxylic acid moiety, in particular, is a crucial structural component in a variety of biologically active molecules, including antitumor, antibacterial, and antiviral agents.<sup>[1]</sup>

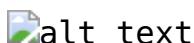
The target molecule, **8-chloro-2-(2-furyl)quinoline-4-carboxylic acid**, possesses a unique combination of structural features that are anticipated to modulate its chemical behavior and biological activity:

- Quinoline Core: A bicyclic aromatic system that provides a rigid scaffold for substituent orientation.
- Carboxylic Acid (at C4): A key functional group that imparts acidic properties, influences solubility, and serves as a handle for further chemical modification.
- 2-Furyl Group (at C2): An electron-rich five-membered aromatic heterocycle that can engage in various intermolecular interactions and influence the molecule's overall conformation and metabolic profile.
- Chloro Group (at C8): An electron-withdrawing halogen that can significantly impact the electronic properties of the quinoline ring system, influencing both reactivity and physicochemical parameters like pKa and lipophilicity.

These features collectively define the compound's physicochemical profile, which is critical for its journey from laboratory synthesis to potential therapeutic application.

#### Molecular Details:

- Molecular Formula: C<sub>14</sub>H<sub>8</sub>ClNO<sub>3</sub>
- Molecular Weight: 273.67 g/mol
- 2D Structure:



(A placeholder for the 2D structure)

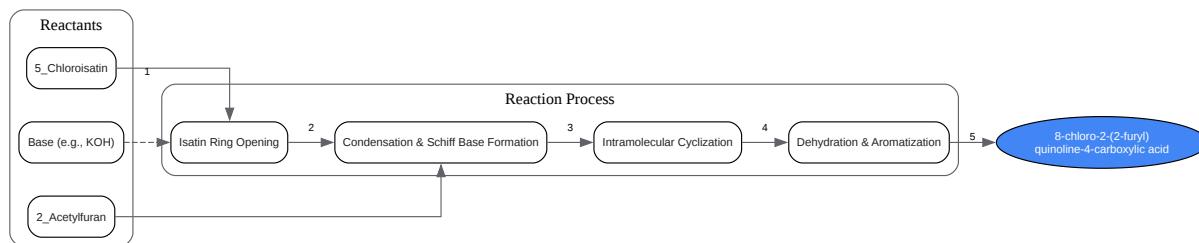
## Synthesis and Structural Elucidation

The synthesis of substituted quinoline-4-carboxylic acids is well-documented, with the Pfitzinger reaction being a cornerstone method.<sup>[4][5]</sup> This reaction involves the condensation of

isatin or its derivatives with a carbonyl compound containing an  $\alpha$ -methylene group in the presence of a base.[6][7]

## Proposed Synthetic Route: The Pfitzinger Reaction

For the synthesis of **8-chloro-2-(2-furyl)quinoline-4-carboxylic acid**, a logical approach is the Pfitzinger reaction between 5-chloroisatin and 2-acetyl furan under basic conditions. The reaction proceeds through the base-catalyzed ring-opening of the isatin to form an isatoic acid intermediate, which then condenses with the enolizable ketone (2-acetyl furan) to form the quinoline ring system.[4]



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Caption: Proposed Pfitzinger reaction workflow for synthesis.

## Experimental Protocol: Synthesis

The following protocol is a representative procedure based on established Pfitzinger reaction methodologies.[8]

- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloroisatin (1 equivalent) and 2-acetyl furan (1.1 equivalents) in ethanol.

- Base Addition: Slowly add an aqueous solution of potassium hydroxide (3-4 equivalents) to the mixture with stirring.
- Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Reaction progress can be monitored using Thin-Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with concentrated hydrochloric acid until the pH is approximately 4-5.
- Isolation: The resulting precipitate (the crude product) is collected by vacuum filtration.
- Purification: Wash the solid with cold water and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure product.

## Structural Characterization

Confirmation of the synthesized structure is achieved using standard spectroscopic techniques. [9]

- $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance): Will show characteristic signals for the aromatic protons on the quinoline and furan rings, as well as a downfield signal for the carboxylic acid proton.
- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the carbon skeleton, with distinct signals for the carbonyl carbon of the carboxylic acid and the quaternary carbons of the heterocyclic rings.[10]
- Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can be used for exact mass determination.[10]
- FTIR (Fourier-Transform Infrared Spectroscopy): Will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad,  $\sim 3000 \text{ cm}^{-1}$ ), the C=O stretch ( $\sim 1700 \text{ cm}^{-1}$ ), and C=C/C=N stretches in the aromatic region.[7]

## Core Physicochemical Properties

The physicochemical properties of a compound are paramount as they dictate its absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its viability as a drug candidate.

## Melting Point

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. For a crystalline solid like **8-chloro-2-(2-furyl)quinoline-4-carboxylic acid**, a sharp melting point range is expected.

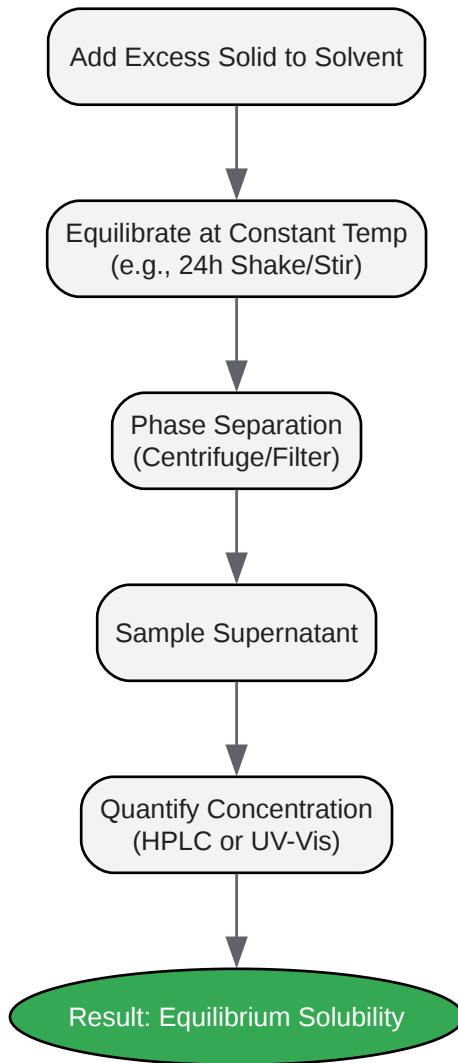
- Experimental Protocol:
  - Place a small amount of the dry, purified compound into a capillary tube.
  - Insert the tube into a calibrated melting point apparatus.
  - Heat the sample slowly (1-2 °C per minute) near the expected melting point.
  - Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

## Solubility

Solubility, particularly aqueous solubility, is a critical factor for bioavailability. The presence of the carboxylic acid group suggests pH-dependent solubility, with higher solubility expected at pH values above its pKa due to deprotonation and salt formation.

- Experimental Protocol (Shake-Flask Method):
  - Add an excess amount of the solid compound to a known volume of the solvent (e.g., phosphate-buffered saline at pH 7.4, or various organic solvents) in a sealed vial.
  - Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
  - Separate the undissolved solid from the solution by centrifugation or filtration.
  - Carefully withdraw an aliquot of the clear supernatant.

- Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.



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Caption: Standard workflow for equilibrium solubility determination.

## Acidity and Basicity (pKa)

The pKa values define the ionization state of the molecule at different pH levels. This compound has two key ionizable centers:

- Carboxylic Acid (-COOH): This group is acidic and will be deprotonated to the carboxylate ( $\text{COO}^-$ ) at pH values above its pKa. Based on similar aromatic carboxylic acids, the pKa is

expected to be in the range of 3-5.[11]

- Quinoline Nitrogen: This nitrogen is weakly basic and will be protonated at pH values below its pKa. The electron-withdrawing nature of the chloro and carboxylic acid groups will likely lower its basicity compared to unsubstituted quinoline.
- Experimental Protocol (Potentiometric Titration):
  - Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water/methanol).
  - Use a calibrated pH meter to monitor the pH of the solution.
  - Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the acidic pKa.
  - Conversely, titrate with a standardized strong acid (e.g., 0.1 M HCl) to determine the basic pKa.
  - Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

## Lipophilicity (LogP / LogD)

Lipophilicity is a measure of a compound's preference for a lipid (non-polar) environment versus an aqueous (polar) one. It is a critical determinant of membrane permeability and overall ADME properties.

- LogP (Partition Coefficient): Refers to the partitioning of the neutral form of the molecule.
- LogD (Distribution Coefficient): Refers to the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound, LogD is pH-dependent.
- Experimental Protocol (RP-HPLC Method):
  - A reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column is used.[12]

- A series of reference compounds with known LogP values are injected to create a calibration curve by plotting their retention times against their LogP values.
- The target compound is injected under the same isocratic mobile phase conditions (typically a methanol/water or acetonitrile/water mixture).
- The retention time of the target compound is measured, and its LogP value is calculated from the calibration curve.
- To determine LogD at a specific pH (e.g., 7.4), the aqueous component of the mobile phase is replaced with a buffer at that pH.

## Summary of Physicochemical Properties

This table summarizes the key physicochemical properties of **8-chloro-2-(2-furyl)quinoline-4-carboxylic acid**. Where experimental data is unavailable, values are estimated based on chemical principles and data from analogous compounds.

Property	Value / Expected Range	Importance in Drug Development
Molecular Formula	<chem>C14H8ClNO3</chem>	Defines the elemental composition and exact mass.
Molecular Weight	273.67 g/mol	Influences diffusion and transport properties.
Appearance	Expected to be a crystalline solid	Affects handling, formulation, and stability.
Melting Point	>200 °C (Estimated)	Indicator of purity and lattice energy.
Aqueous Solubility	Low at acidic pH; increases at pH > pKa	Critical for dissolution and bioavailability.
pKa (Acidic)	3 - 5 (Estimated) <a href="#">[11]</a>	Governs ionization of the carboxylic acid group at physiological pH.
pKa (Basic)	< 4 (Estimated)	Governs ionization of the quinoline nitrogen.
LogP	3.0 - 4.0 (Estimated)	Predicts partitioning into biological membranes (neutral form).
LogD at pH 7.4	1.5 - 2.5 (Estimated)	Predicts overall partitioning at physiological pH (ionized form).

## Implications for Drug Development

The physicochemical profile of **8-chloro-2-(2-furyl)quinoline-4-carboxylic acid** presents both opportunities and challenges for its development as a therapeutic agent.

- Solubility and Absorption:** The predicted low intrinsic solubility could be a major hurdle for oral bioavailability. Formulation strategies such as salt formation (by reacting the carboxylic acid with a base) or the use of solubility enhancers may be necessary. The compound's

solubility will be significantly higher in the intestine (pH ~6-7.5) than in the stomach (pH ~1-3).

- **Permeability:** The estimated LogD at pH 7.4 falls within a range often considered favorable for membrane permeability. However, the presence of a charged carboxylate group at this pH could limit passive diffusion, suggesting that active transport mechanisms might be involved in its absorption.
- **Target Engagement:** The planar aromatic structure is well-suited for intercalation or binding within protein active sites. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the furan oxygen and quinoline nitrogen can act as acceptors, providing multiple points for specific interactions with a biological target.

## Conclusion

**8-chloro-2-(2-furyl)quinoline-4-carboxylic acid** is a compound with a rich chemical structure that suggests potential biological activity. This guide has detailed its fundamental physicochemical properties, which are essential for its scientific exploration. The proposed synthetic route via the Pfitzinger reaction is robust and accessible. The compound's key properties—pH-dependent solubility, dual ionizable centers, and moderate lipophilicity—define its behavior in chemical and biological systems. The experimental protocols and theoretical insights provided herein offer a solid framework for researchers and drug development professionals to effectively synthesize, characterize, and evaluate this promising molecule.

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